molecular formula C21H22N4O3S B3009018 N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921473-70-3

N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B3009018
CAS No.: 921473-70-3
M. Wt: 410.49
InChI Key: SMEVXBVWTBBWBE-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Biological Activity

N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3S, with a molecular weight of approximately 410.49 g/mol. The compound features a thiazole ring, a methoxybenzyl group, and a ureido substituent, which contribute to its unique biological activities.

PropertyValue
Molecular FormulaC21H22N4O3S
Molecular Weight410.49 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Thiazole Ring : The thiazole ring is synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.
  • Urea Derivative Formation : A urea derivative is prepared through standard urea synthesis methods.
  • Final Coupling : The final step involves coupling the thiazole derivative with the urea derivative using coupling reagents like EDCI in the presence of a base.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related thiazole derivatives have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

Case Study Example :
A study evaluated several thiazole derivatives for their cytotoxic effects on various cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against both parental and multidrug-resistant (MDR) cancer cells .

Antimicrobial Activity

This compound has also been investigated for antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
  • Enzyme Inhibition : The ureido group may interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-5-3-7-16(9-14)23-20(27)25-21-24-17(13-29-21)11-19(26)22-12-15-6-4-8-18(10-15)28-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEVXBVWTBBWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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